
Comprehensive Comparison Guide: T-705RTP
(Favipiravir-RTP) IC50 Across Viral Strains

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: T-705RTP (sodium)

Cat. No.: B12422867

Get Quote

Introduction to T-705RTP and Its Mechanism of
Action
Favipiravir (T-705) is a broad-spectrum antiviral prodrug that has demonstrated efficacy against

a variety of RNA viruses. To exert its antiviral effect, the prodrug must cross the host cell

membrane and undergo intracellular phosphoribosylation by host kinases to form its active

metabolite, favipiravir-ribofuranosyl-5′-triphosphate (T-705RTP)[1].

As a purine nucleotide analogue, T-705RTP is mistakenly recognized by the viral RNA-

dependent RNA polymerase (RdRp) as a natural substrate (primarily competing with GTP and

ATP)[2]. Once incorporated into the nascent viral RNA strand, it induces a combination of

delayed chain termination and lethal mutagenesis (error catastrophe), effectively halting viral

replication[1].
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Metabolic activation of Favipiravir to T-705RTP and its mechanism of viral RdRp inhibition.

Comparative Analysis of T-705RTP IC50 Values
The half-maximal inhibitory concentration (IC50) of T-705RTP varies significantly depending on

the viral strain. This variance is primarily driven by the structural differences in the RdRp active

sites and their respective discrimination efficiencies (how well the enzyme distinguishes

between natural purines and the T-705RTP analogue).

Below is a standardized comparison of T-705RTP IC50 values across key viral polymerases,

alongside human host polymerases to demonstrate the drug's selectivity index.

Table 1: Biochemical IC50 of T-705RTP Across
Polymerases

Viral Strain /
Enzyme

Target
Polymerase
Complex

T-705RTP IC50
(μM)

Primary
Natural
Competitor

Reference

Influenza A Virus PA / PB1 / PB2 0.341 GTP / ATP [2]

Human

Norovirus (HNV)
NS7 (RdRp) 2.7 GTP / ATP [3]

SARS-CoV-2
nsp12 / nsp7 /

nsp8
~10.0 GTP / ATP [4]

Human Host

Cells

DNA Polymerase

α, β, γ
> 1,000 dNTPs [2]

Scientific Insight: Influenza A virus RdRp exhibits remarkably poor discrimination against T-

705RTP, leading to a highly potent IC50 in the nanomolar/low-micromolar range[5]. In contrast,

the SARS-CoV-2 nsp12 complex has a more restrictive active site, resulting in a higher IC50

(~10 μM)[4]. The lack of inhibition against human DNA polymerases (>1,000 μM) confirms the

drug's high selectivity and favorable in vitro safety profile[2].

Experimental Methodology: In Vitro RdRp Enzymatic
Assay

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3880838/
https://journals.asm.org/doi/10.1128/aac.01391-15
https://pubs.acs.org/doi/10.1021/acsomega.2c05376
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880838/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0068347
https://pubs.acs.org/doi/10.1021/acsomega.2c05376
https://pmc.ncbi.nlm.nih.gov/articles/PMC3880838/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422867?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To ensure trustworthiness and reproducibility when comparing IC50 values, the biochemical

assays must be strictly controlled. Because T-705RTP is a competitive inhibitor, the apparent

IC50 is mathematically tethered to the concentration of the competing natural nucleotide (via

the Cheng-Prusoff relationship).

The following self-validating protocol details the standard gel-based autoradiography assay

used to determine the IC50 of T-705RTP.

Step-by-Step Protocol & Mechanistic Causality
Step 1: Assembly of the Holoenzyme Complex

Action: Purify and co-incubate the recombinant viral polymerase subunits (e.g.,

nsp12/nsp7/nsp8 for SARS-CoV-2, or PA/PB1/PB2 for Influenza) in a reaction buffer

containing 50 mM Tris-HCl (pH 8.0), 2 mM DTT, and 5 mM Mg2+ or Mn2+ .

Causality: Viral RdRps are rarely active as isolated monomers. Accessory proteins act as

critical processivity factors. Without them, the enzyme exhibits abortive initiation, which

artificially skews the IC50 higher because the baseline elongation rate is fundamentally

compromised.

Step 2: Primer and Template Annealing

Action: Anneal a synthetic viral RNA template with a specific primer. For Influenza assays, a

dinucleotide ApG primer is strictly utilized[5].

Causality: Influenza RdRp naturally utilizes a "cap-snatching" mechanism to initiate

transcription. By supplying a synthetic ApG dinucleotide, researchers bypass the

endonuclease cleavage step entirely. This isolates the elongation phase of RNA synthesis,

ensuring that the calculated IC50 strictly reflects the competitive inhibition of nucleotide

incorporation by T-705RTP, rather than off-target interference with the endonuclease domain.

Step 3: Competitive Nucleotide Incorporation

Action: Add natural NTPs, including [α-32P]GTP as a radioactive tracer. Maintain the

competing natural nucleotide (GTP) at a concentration close to its Michaelis constant ( Km​).

Titrate T-705RTP across a logarithmic concentration gradient (e.g., 0.01 μM to 100 μM).
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Causality: As a competitive inhibitor, if the natural substrate concentration far exceeds its Km​

, the apparent IC50 of T-705RTP will be artificially inflated. Standardizing [GTP] near its Km​

ensures that the resulting IC50 values represent the true affinity ( Ki​) of the analogue for the

polymerase active site across different viral strains.

Step 4: Reaction Quenching and Resolution

Action: Incubate at 30°C for 30–60 minutes, then quench the reaction by adding an equal

volume of stop buffer containing 50 mM EDTA and 90% formamide. Resolve the RNA

products on a 20% denaturing urea-polyacrylamide gel (PAGE).

Causality: EDTA acts as a potent chelator, stripping the catalytic Mg2+ ions from the RdRp

active site and instantly halting polymerase activity. The formamide and urea denature any

RNA secondary structures, allowing for precise, length-dependent separation of chain-

terminated transcripts versus full-length viral RNA.

Step 5: Quantification

Action: Expose the gel to a phosphor screen and quantify the band intensities using

autoradiography. Calculate the IC50 using a four-parameter non-linear regression model.
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1. RdRp Complex Preparation Purify recombinant viral RdRp (e.g., PA/PB1/PB2)

2. Template Annealing Anneal RNA template with ApG primer

3. Enzymatic Reaction Add NTPs, [α-32P]GTP, and varying[T-705RTP]

4. Product Separation Resolve RNA products via denaturing PAGE

 Quench with EDTA

5. IC50 Quantification Autoradiography and dose-response curve fitting

Click to download full resolution via product page

Step-by-step in vitro biochemical workflow for determining T-705RTP IC50 against viral RdRp.

Field Insights for Drug Development Professionals
When evaluating T-705RTP as a therapeutic candidate or a benchmark control in drug

discovery, scientists must account for the distinct biochemical thresholds of different viruses:

Influenza Optimization: Because T-705RTP is highly efficient at targeting the Influenza RdRp

(IC50 = 0.341 μM)[2], standard clinical dosing of Favipiravir easily achieves therapeutic

intracellular triphosphate concentrations.

Challenges with Coronaviruses: The ~10 μM IC50 required to inhibit SARS-CoV-2 RdRp[4]

indicates that Favipiravir is a much weaker inhibitor for this specific virus compared to

alternatives like Remdesivir-triphosphate (which boasts an IC50 in the nanomolar range).

Achieving a 10 μM intracellular concentration of T-705RTP in human lung tissue requires
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aggressive dosing regimens, which limits its clinical efficacy window for COVID-19 compared

to its primary indication for Influenza.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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